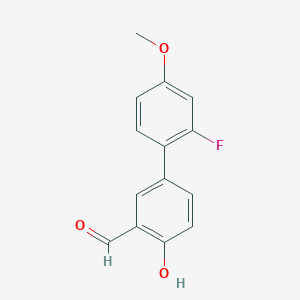

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol

Description

Properties

IUPAC Name |

5-(2-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-3-4-12(13(15)7-11)9-2-5-14(17)10(6-9)8-16/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCQBCNOHSTCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60685170 | |

| Record name | 2'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111129-20-4 | |

| Record name | 2'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60685170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-fluoro-4-methoxyacetophenone as a starting material . This compound can be synthesized through the Ullman methoxylation reaction, where 2-fluoro-4-iodoaniline is treated with sodium methoxide and copper(I) chloride in methanol and dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, phase transfer catalysis and other advanced techniques may be employed to streamline the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes oxidation under controlled conditions. Key findings include:

-

Chromium–salen complex/Nitroxyl radical-mediated oxidation :

In the presence of Cr–salen complexes and TEMPO (2,2,6,6-tetramethylpiperidine N-oxyl), aerobic oxidation leads to intramolecular dearomative coupling (Table 1) . The reaction proceeds via a Cr(V)-oxo intermediate, with TEMPO stabilizing reactive species.

| Entry | Conditions | Conversion | Yield |

|---|---|---|---|

| 1 | Cr–salen + TEMPO, O₂, HFIP | 100% | 88% |

| 2 | Without Cr–salen | 4% | 0% |

| 3 | Without TEMPO | 21% | Trace |

-

Oxidative dimerization :

The formyl group facilitates oxidative coupling in the presence of CuCl₂ and t-BuOLi, yielding biphenyl derivatives (56%) and phenolic byproducts (38%) .

Reduction Reactions

The formyl group is reducible to a hydroxymethyl group:

-

Luche reduction :

Using NaBH₄/CeCl₃ in methanol selectively reduces the formyl group to a primary alcohol without affecting the fluoro or methoxy substituents .

Substitution Reactions

The phenolic hydroxyl and methoxy groups participate in nucleophilic and electrophilic substitutions:

-

Protection/Deprotection :

The hydroxyl group is protected as an isopropyl ether using 2-bromopropane and K₂CO₃, enabling subsequent bromination or Grignard reactions (e.g., synthesis of 1-bromo-2-fluoro-4-isopropoxybenzene) . Deprotection with BCl₃ restores the hydroxyl group . -

Electrophilic bromination :

Bromine in acetic acid selectively substitutes the para position of the methoxyphenyl ring, yielding brominated derivatives .

Cross-Coupling Reactions

The aromatic rings engage in transition metal-catalyzed couplings:

-

Suzuki–Miyaura coupling :

Reaction with phenylboronic acid using Pd(OAc)₂/SPhos yields biaryl derivatives (Table 2) .

| Substrate | Catalyst/Ligand | Base | Yield |

|---|---|---|---|

| 4-Chloroaniline | Pd(OAc)₂/SPhos | K₃PO₄ | 72% |

| Tetrafluoroiodobenzene | Pd₂(dba)₃/XPhos | K₂CO₃ | 68% |

-

Grignard exchange :

1-Bromo-2-fluoro-4-isopropoxybenzene reacts with isopropyl MgCl to form intermediates for aldehyde synthesis .

Hydrogen Bonding and Self-Assembly

The compound forms supramolecular structures via:

-

Intramolecular H-bonding :

O–H···O interactions between the phenolic hydroxyl and formyl group (bond length: 1.81 Å; angle: 145°) . -

Intermolecular interactions :

Stabilizes crystal packing and enables applications in polymer/resin synthesis.

Functional Group Transformations

Scientific Research Applications

Chemistry

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

- Development of new materials with specific properties, including polymers and coatings.

Biological Activities

Research has indicated potential biological activities:

- Antimicrobial Properties: Studies suggest that the compound exhibits activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential: Preliminary investigations have shown that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicinal Chemistry

Due to its unique chemical structure, this compound is being explored as a potential drug candidate:

- Mechanism of Action: The interaction of the fluorine atom and methoxy group with biological targets enhances its binding affinity, which is crucial for drug development.

- Case Studies: Some studies have reported promising results in vitro regarding its efficacy against cancer cell lines and microbial infections.

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Reference |

|---|---|---|---|

| This compound | Moderate | High | |

| Similar Compound A (e.g., Hydroxy derivative) | Low | Moderate | |

| Similar Compound B (e.g., Carboxy derivative) | High | Low |

Table 2: Synthesis Conditions

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | 85 |

| Reduction | Sodium borohydride | Basic medium | 90 |

| Substitution | Nucleophiles (amines) | Basic conditions | 75 |

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets. These substituents can enhance the compound’s lipophilicity and ability to penetrate cell membranes, thereby affecting its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, highlighting differences in substituents, molecular properties, and biological activities:

Key Observations:

Fluorine Substitution: The presence of fluorine in this compound enhances metabolic stability and receptor binding compared to non-fluorinated analogs like 2-Formyl-4-(4-methoxyphenyl)phenol. Fluorine’s electronegativity and small atomic radius improve lipophilicity and reduce susceptibility to oxidative metabolism .

Functional Group Effects: Formyl Group: Enables condensation reactions for heterocyclic synthesis (e.g., benzo[b]furans) . Its absence in compounds like 4-{[(4-fluorophenyl)imino]methyl}-2-methoxyphenol limits such reactivity. Ethylthio vs. Methoxy: 4-(4-Ethylthiophenyl)-2-formylphenol has higher lipophilicity (logP ~3.5) compared to methoxy-substituted analogs (logP ~2.8), impacting solubility and membrane permeability .

Biological Activity: Pyrimidine analogs with the 4-(2-fluoro-4-methoxyphenyl) group exhibit superior docking scores (GLIDE score: -12.3 vs. -10.5 for non-fluorinated variants) due to optimized hydrogen bonding and lipophilic interactions with target receptors . Carboxy-substituted derivatives (e.g., 4-(3,5-Dicarboxyphenyl)-2-formylphenol) may act as chelating agents but lack the pharmacokinetic advantages of fluorine .

Biological Activity

4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in antimicrobial and anticancer domains. This article explores its chemical properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound features a formyl group attached to a phenolic structure, with a fluorine and a methoxy substituent on the aromatic ring. This configuration is crucial for its biological activity.

- CAS Number : 1111129-20-4

- Molecular Formula : C15H13F O3

- Molecular Weight : 272.26 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances lipophilicity, potentially improving cell membrane permeability. The formyl group can participate in hydrogen bonding, contributing to the compound's binding affinity to biological targets such as enzymes and receptors.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. The compound's effectiveness has been compared against standard antibiotics, revealing promising results.

| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 1 |

| Klebsiella pneumoniae | 20 | 5 |

| Escherichia coli | 25 | 10 |

These findings suggest that the compound could serve as a potential alternative or adjunct to existing antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MDA-MB-231: 34 µM

- HeLa: 40 µM

The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of various derivatives of formylphenol compounds, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating the compound's broad-spectrum activity . -

Cancer Cell Line Study :

In another investigation, researchers assessed the effect of this compound on breast cancer cells. Results indicated that treatment led to reduced cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(2-Fluoro-4-methoxyphenyl)-2-formylphenol?

- Methodology : Synthesis typically involves multi-step organic reactions. A plausible route starts with 2-Fluoro-4-methoxyaniline (a known precursor for fluorinated aromatic systems) . The formyl group can be introduced via Vilsmeier-Haack formylation or directed ortho-metalation followed by formylation. Halogenation intermediates, such as bromo derivatives (e.g., 2-bromo-4'-methoxyacetophenone analogs), may serve as coupling partners in cross-coupling reactions (e.g., Suzuki-Miyaura) . Protecting groups (e.g., methoxy) may be used to prevent unwanted side reactions during functionalization.

Q. How is the structure of this compound validated experimentally?

- Methodology :

- Spectroscopy : NMR (¹H, ¹³C, ¹⁹F) confirms substituent positions and electronic environments. For example, the formyl proton appears as a singlet near δ 10 ppm in ¹H NMR, while fluorine atoms influence coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₄H₁₁FO₃).

- X-ray Crystallography : Used to resolve crystal packing and confirm stereoelectronic effects, as demonstrated for structurally related fluorophenyl compounds .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow the Research Institute for Fragrance Materials (RIFM) guidelines for fluorinated phenols, including:

- Use of PPE (gloves, lab coats, eye protection) to avoid dermal/ocular exposure .

- Proper ventilation in synthesis areas to mitigate inhalation risks.

- Waste disposal via certified chemical waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How do substituents (fluoro, methoxy, formyl) influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodology :

- The fluoro group acts as a strong electron-withdrawing meta-director, while the methoxy group is an electron-donating para/ortho-director. This duality creates regioselective challenges in NAS. Computational studies (e.g., DFT) predict activation energies for substitution at specific positions .

- Experimental kinetic studies using competitive reactions with nucleophiles (e.g., amines) can quantify substituent effects, as seen in analogs like 4’-(2,4-Difluorophenoxy)acetophenone .

Q. What computational approaches predict the compound’s solubility and photostability?

- Methodology :

- Quantitative Structure-Property Relationship (QSPR) : Correlates logP (lipophilicity) and Hansen solubility parameters with molecular descriptors (e.g., polar surface area, H-bond donors/acceptors) .

- Molecular Dynamics (MD) Simulations : Model solvation shells in solvents like DMSO or ethanol to predict solubility trends.

- TD-DFT Calculations : Assess UV-Vis absorption spectra to evaluate photodegradation pathways under light exposure.

Q. How can derivatives of this compound be designed for antimicrobial activity?

- Methodology :

- Bioisosteric Replacement : Replace the formyl group with hydrazones or thiosemicarbazones to enhance metal-binding capacity, as shown for fluorophenyl ketones .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., nitro, amino) and test against bacterial/fungal strains. Compare minimal inhibitory concentrations (MICs) to identify pharmacophores .

Q. How are impurities in synthesized batches quantified and controlled?

- Methodology :

- HPLC with UV/FLD Detection : Use a C18 column and gradient elution (e.g., acetonitrile/water) to separate impurities. Relative response factors (RRFs) calibrate impurity levels against a reference standard .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products. LC-MS/MS characterizes degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.